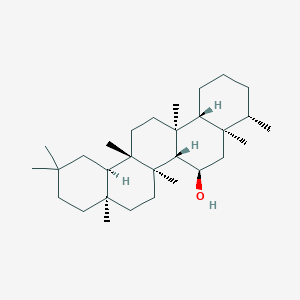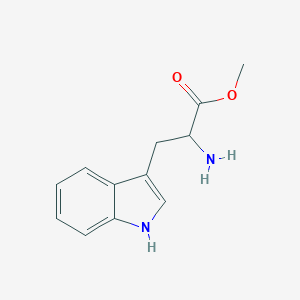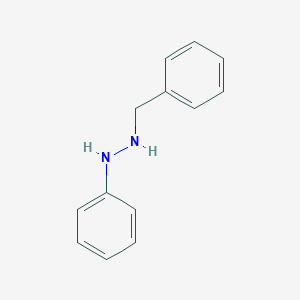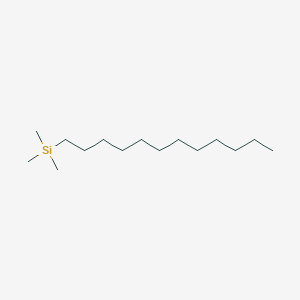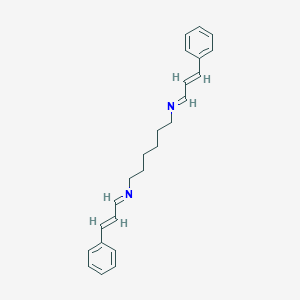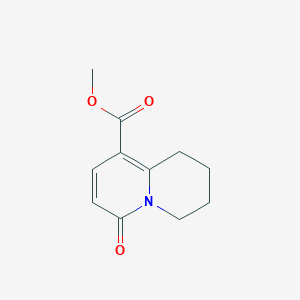
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (MOTQC) is a heterocyclic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound has also been shown to interfere with the function of certain proteins in cells, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate in lab experiments is its unique structure, which makes it useful in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate. One potential direction is the development of new anticancer drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to better understand the compound's biochemical and physiological effects, as well as its mechanism of action. Finally, the compound's potential as a probe for studying the function of certain proteins in cells should be further explored.
Méthodes De Synthèse
The synthesis of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with methyl chloroformate. This reaction results in the formation of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological systems. The compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used as a probe for studying the function of certain proteins in cells.
Propriétés
Numéro CAS |
17891-06-4 |
|---|---|
Nom du produit |
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
Clé InChI |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
SMILES canonique |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)




